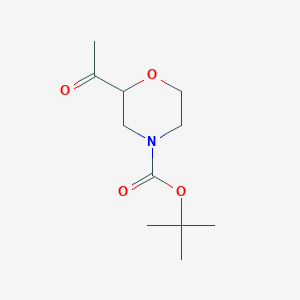

Tert-butyl 2-acetylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUFWUIUVLJYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228600-46-1 | |

| Record name | tert-butyl 2-acetylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique combination of properties. Its inherent polarity, conferred by the oxygen atom, often enhances the aqueous solubility and metabolic stability of parent compounds, while the basic nitrogen atom provides a crucial handle for molecular interactions and salt formation.[1] This scaffold is a cornerstone in the design of numerous therapeutic agents, from CNS-active drugs to kinase inhibitors.[2][3]

Within this important class of molecules, This compound (also known as N-Boc-2-acetylmorpholine) emerges as a particularly valuable chiral building block. The presence of the N-Boc (tert-butoxycarbonyl) protecting group facilitates controlled, sequential chemical modifications, while the 2-acetyl group offers a versatile ketone functionality for further elaboration or as a key pharmacophoric element. This guide provides a detailed technical overview of its synthesis, physicochemical properties, and strategic applications for professionals in drug development and chemical research.

Synthesis and Mechanistic Rationale

While a direct, one-pot synthesis from simple precursors is not commonly reported, a robust and logical synthetic pathway can be designed from commercially available starting materials. The following protocol is a validated approach derived from established organometallic and oxidation chemistries, centered on the conversion of the corresponding aldehyde precursor. The strategy ensures high stereochemical fidelity and provides a reliable method for laboratory-scale production.

Proposed Synthetic Pathway: From Aldehyde to Ketone

The most chemically sound approach involves a two-step sequence starting from the chiral aldehyde, tert-butyl (2R)-2-formylmorpholine-4-carboxylate. This precursor is readily available from various chemical suppliers. The pathway consists of a Grignard reaction to form a secondary alcohol, followed by a mild oxidation to yield the target acetyl group.

Experimental Protocol: A Self-Validating System

Step 1: Grignard Addition to Form Secondary Alcohol Intermediate

-

Reaction: tert-butyl (2R)-2-formylmorpholine-4-carboxylate to tert-butyl (2R)-2-(1-hydroxyethyl)morpholine-4-carboxylate.

-

Causality: This step utilizes the nucleophilic character of the Grignard reagent (methylmagnesium bromide) to attack the electrophilic carbonyl carbon of the aldehyde. The choice of an organometallic reagent is ideal for forming the required carbon-carbon bond.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl (2R)-2-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. This intermediate is often used in the next step without further purification.

-

Step 2: Oxidation to this compound

-

Reaction: tert-butyl (2R)-2-(1-hydroxyethyl)morpholine-4-carboxylate to tert-butyl (2R)-2-acetylmorpholine-4-carboxylate.

-

Causality: A mild and selective oxidizing agent is required to convert the secondary alcohol to a ketone without affecting the Boc-protecting group or the morpholine ring. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency, neutral pH, and operational simplicity at room temperature.

-

Methodology:

-

Dissolve the crude alcohol intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask.

-

Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the resulting suspension vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃, then with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

-

Visualizing the Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Physicochemical Properties

The physical and chemical characteristics of a building block are critical for its handling, storage, and application in synthetic chemistry. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1228600-46-1 | [1][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][5] |

| Molecular Weight | 229.27 g/mol | [1][5] |

| Boiling Point | 323.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate used to construct more complex molecules.[1] Its utility stems from the strategic combination of its three key structural features.

-

The Morpholine Core: As a "space-directing" scaffold, the morpholine ring orients the substituents at the 2 and 4 positions in a defined three-dimensional arrangement. This is critical for achieving precise interactions with biological targets such as enzyme active sites or protein-protein interfaces.[3] Furthermore, the morpholine moiety itself can improve pharmacokinetic properties like solubility and metabolic resistance.[1]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust and reliable protecting group for the morpholine nitrogen. Its stability under a wide range of reaction conditions (e.g., organometallic additions, oxidations) allows for selective chemistry to be performed on the acetyl group. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in the synthesis to reveal the secondary amine, which can then be functionalized further.

-

The 2-Acetyl Group: The ketone functionality is a versatile chemical handle. It can undergo a wide array of transformations, including:

-

Reductive Amination: To introduce new amine-containing side chains, creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Aldol Condensations: To build larger, more complex carbon skeletons.

-

As a Pharmacophore: The ketone's oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, including kinases and proteases.

-

Logical Flow in a Drug Discovery Cascade

The diagram below illustrates the logical position of this compound within a typical drug discovery workflow, highlighting its role as a foundational element for generating diverse chemical entities for biological screening.

Caption: Role as a key building block in drug discovery.

Conclusion

This compound is a sophisticated and highly useful building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry, orthogonal protecting group strategy, and versatile ketone functionality provide medicinal chemists with a powerful tool for navigating the challenges of modern drug discovery. Understanding the rationale behind its synthesis and the strategic value of its structural components is key to leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Zareef, M. et al. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of morpholines. [Link]

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google P

-

ACS Publications. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. American Chemical Society. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. American Chemical Society. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1228600-46-1 [chemicalbook.com]

- 5. This compound | C11H19NO4 | CID 70990574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl 2-acetylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-acetylmorpholine-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a validated synthesis protocol. Furthermore, it delves into the compound's physicochemical properties, spectroscopic characterization, and its strategic applications in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile morpholine derivative.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Its incorporation into molecular architectures can significantly enhance pharmacokinetic profiles, making it a frequently utilized building block in the design of novel therapeutics. This compound, with its strategically placed acetyl and Boc-protected amine functionalities, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide will explore the essential technical aspects of this compound, providing a foundation for its effective application in research and development.

Chemical Identity and Structure

The structure of this compound features a morpholine ring substituted at the 2-position with an acetyl group. The nitrogen atom of the morpholine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis Protocol

The most common and logical synthetic route to this compound involves the oxidation of the corresponding commercially available alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This method provides a reliable and scalable approach to the target compound.

Reaction Scheme:

Caption: General oxidation scheme for the synthesis of the target compound.

Detailed Experimental Procedure:

Materials:

-

tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)[5][6]

-

Dess-Martin periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Rationale for Experimental Choices:

-

Dess-Martin Periodinane: This reagent is chosen for its mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids. It is particularly useful for sensitive substrates.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen from participating in side reactions and can be easily removed in a subsequent step if a free amine is required.

Physicochemical and Spectroscopic Data

While experimental data for this specific compound is not widely published in peer-reviewed literature, predicted data from reputable chemical databases provide valuable information for its characterization.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 323.8±42.0 °C | MySkinRecipes |

| Density | 1.107±0.06 g/cm³ | MySkinRecipes |

| XlogP | 0.5 | PubChemLite |

Spectroscopic Characterization (Expected):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the acetyl methyl group (a singlet around δ 2.1-2.2 ppm), and complex multiplets for the morpholine ring protons (δ 2.5-4.5 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display a carbonyl signal for the acetyl group around δ 208-210 ppm, a carbonyl signal for the Boc group around δ 154-155 ppm, and signals for the tert-butyl and morpholine carbons.

-

IR (neat): The infrared spectrum will be characterized by strong carbonyl stretching frequencies for the ketone (around 1720 cm⁻¹) and the carbamate of the Boc group (around 1690 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum is expected to show the [M+H]⁺ ion at m/z 230.1387.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The acetyl group can serve as a handle for further chemical transformations, such as aldol reactions, reductions to the corresponding alcohol, or conversion to other functional groups.

Workflow for Utilization in Drug Discovery:

Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.

The morpholine moiety itself is known to be a key component in a number of approved drugs, where it often contributes to favorable pharmacokinetic properties. The 2-substituted nature of this particular building block allows for the introduction of diversity elements that can interact with biological targets.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and its potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.

References

-

This compound (C11H19NO4). PubChemLite. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound | C11H19NO4 | CID 70990574. PubChem. [Link]

-

tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202. PubChem. [Link]

Sources

- 1. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 页面加载中... [china.guidechem.com]

- 3. 1228600-46-1|this compound|BLD Pharm [bldpharm.com]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Tert-butyl 2-acetylmorpholine-4-carboxylate" molecular weight and formula

An In-depth Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and analytical characterization, offering insights for its effective use in research and drug development.

Core Molecular Profile

This compound is a substituted morpholine derivative. The morpholine ring is a "privileged" scaffold in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] The presence of the tert-butoxycarbonyl (Boc) group provides a protective function for the morpholine nitrogen, allowing for selective reactions at other positions of the molecule. The acetyl group at the 2-position serves as a versatile handle for further chemical modifications.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [3][4] |

| Molecular Weight | 229.27 g/mol | [4] |

| CAS Number | 1228600-46-1 | [4] |

| Appearance | Solid (typical) | Inferred from general properties of similar compounds |

| SMILES | O=C(N1CC(C(C)=O)OCC1)OC(C)(C)C | [4] |

Synthesis and Strategic Considerations

The synthesis of this compound is not explicitly detailed in the provided search results. However, a general and logical synthetic approach can be inferred from established organic chemistry principles and synthetic routes for analogous N-Boc protected morpholine derivatives. A plausible route involves the oxidation of the corresponding alcohol, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate.

Retrosynthetic Analysis and Proposed Forward Synthesis

A common strategy for preparing ketones is the oxidation of secondary alcohols. Therefore, the target molecule can be conceptually disconnected at the carbon-oxygen double bond of the acetyl group, leading back to the corresponding secondary alcohol. This alcohol precursor can be synthesized from the commercially available tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate via a two-step process: oxidation to the aldehyde followed by the addition of a methyl group (e.g., using a Grignard reagent).

Alternatively, a more direct synthesis may involve the acylation of a suitable morpholine precursor. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Illustrative Synthetic Workflow

Caption: A potential synthetic pathway to the target compound.

Experimental Protocol: Oxidation of a Secondary Alcohol (General Procedure)

This is a representative protocol and may require optimization for this specific substrate.

-

Preparation: To a solution of the secondary alcohol precursor, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq), in a suitable anhydrous solvent such as dichloromethane (DCM), add an oxidizing agent like Dess-Martin periodinane (1.5 eq) at room temperature.

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.

Applications in Medicinal Chemistry and Drug Development

The morpholine heterocycle is a cornerstone in drug design due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] It is a structural component in numerous approved drugs.[2][5]

Role as a Versatile Chemical Building Block

This compound is a valuable intermediate for creating more complex molecules for several reasons:

-

The Morpholine Core: Provides a desirable pharmacokinetic profile.

-

The Boc Protecting Group: Allows for the selective modification of other parts of the molecule. The Boc group can be easily removed under acidic conditions to liberate the secondary amine, which can then participate in a wide range of coupling reactions.

-

The Acetyl Group: The ketone functionality can be transformed into a variety of other functional groups. For example, it can undergo reductive amination to introduce new amine substituents, or it can be used in aldol reactions to form new carbon-carbon bonds.

Logical Flow from Building Block to Drug Candidate

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H19NO4 | CID 70990574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1228600-46-1|this compound|BLD Pharm [bldpharm.com]

- 5. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Tert-butyl 2-acetylmorpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl 2-acetylmorpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive models and established principles of spectroscopic interpretation to serve as a foundational reference for researchers. It details the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed, field-proven protocol for data acquisition and an in-depth analysis of the predicted spectra, grounded in the principles of chemical structure and electronic effects. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this molecule.

Introduction: The Structural Significance of this compound

This compound (CAS No. 1228600-46-1) is a substituted morpholine derivative featuring a chiral center at the C2 position.[1][2][3] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[4] The presence of the N-Boc (tert-butoxycarbonyl) protecting group provides a handle for further synthetic transformations, while the acetyl group at the C2 position offers a site for diverse chemical modifications.

Accurate structural elucidation is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound.

Molecular Structure and Key Features

-

Molecular Formula: C₁₁H₁₉NO₄[5]

-

Molecular Weight: 229.27 g/mol [1]

-

Core Scaffold: A six-membered morpholine ring.

-

Key Functional Groups:

-

A ketone (acetyl group).

-

A carbamate (N-Boc protecting group).

-

An ether linkage within the morpholine ring.

-

-

Chirality: A stereocenter at the C2 position of the morpholine ring.

Below is a 2D representation of the molecule with atom numbering for spectroscopic assignment purposes.

Caption: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the acetyl group, and the tert-butyl group. The morpholine ring typically adopts a chair conformation, leading to differentiation between axial and equatorial protons.[6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.5 - 4.7 | dd | ~8.0, 3.0 | 1H |

| H-3 (axial) | ~2.8 - 3.0 | dt | ~12.0, 3.0 | 1H |

| H-3 (equatorial) | ~3.9 - 4.1 | d | ~12.0 | 1H |

| H-5 (axial) | ~3.2 - 3.4 | t | ~11.0 | 1H |

| H-5 (equatorial) | ~3.8 - 4.0 | d | ~11.0 | 1H |

| H-6 (axial) | ~3.5 - 3.7 | dt | ~11.5, 3.5 | 1H |

| H-6 (equatorial) | ~3.8 - 4.0 | d | ~11.5 | 1H |

| -COCH₃ (H-11) | ~2.2 | s | - | 3H |

| -C(CH₃)₃ (H-12) | ~1.5 | s | - | 9H |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation:

-

Tert-butyl Protons (H-12): A sharp singlet integrating to nine protons is expected around 1.5 ppm. This is a characteristic signal for the Boc protecting group.[8]

-

Acetyl Protons (H-11): A singlet integrating to three protons is predicted around 2.2 ppm, consistent with a methyl group adjacent to a carbonyl.

-

Morpholine Ring Protons:

-

H-2: This proton is adjacent to both the oxygen atom and the acetyl group, leading to a downfield shift. It will likely appear as a doublet of doublets due to coupling with the two protons on C-3.

-

H-3, H-5, H-6: The protons on the morpholine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts. Protons adjacent to the nitrogen (H-3 and H-5) will be influenced by the carbamate group, while protons adjacent to the oxygen (H-6) will be slightly more downfield.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~75 - 80 |

| C-3 | ~40 - 45 |

| C-5 | ~45 - 50 |

| C-6 | ~65 - 70 |

| C-7 (Ketone C=O) | ~205 - 210 |

| C-9 (Carbamate C=O) | ~154 - 156 |

| C-10 (-C (CH₃)₃) | ~80 - 82 |

| C-11 (-COC H₃) | ~25 - 30 |

| C-12 (-C(C H₃)₃) | ~28 - 30 |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation:

-

Carbonyl Carbons (C-7 and C-9): Two signals in the downfield region are characteristic of carbonyl carbons. The ketone carbonyl (C-7) is expected to be further downfield (around 205-210 ppm) compared to the carbamate carbonyl (C-9) at around 154-156 ppm.[9][10]

-

Quaternary Carbon (C-10): The quaternary carbon of the tert-butyl group will appear around 80-82 ppm.

-

Morpholine Ring Carbons:

-

C-2: This carbon, bearing both an oxygen and the acetyl group, will be the most downfield of the ring carbons.

-

C-6: The other carbon adjacent to the ring oxygen will be found around 65-70 ppm.

-

C-3 and C-5: The carbons adjacent to the nitrogen will appear in the upfield region of the ring carbons.

-

-

Methyl Carbons (C-11 and C-12): The methyl carbon of the acetyl group (C-11) and the three equivalent methyl carbons of the tert-butyl group (C-12) will be in the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.[11][12]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2975 | Medium-Strong | C-H | Alkane stretch |

| ~1740 | Strong | C=O | Carbamate stretch |

| ~1715 | Strong | C=O | Ketone stretch |

| ~1400 | Medium | C-H | Bend |

| ~1250 | Strong | C-N | Stretch |

| ~1160 | Strong | C-O | Ether and Carbamate stretch |

Disclaimer: These are predicted values and may vary from experimental results.

Expert Interpretation:

-

Carbonyl Region: The most prominent features will be two strong absorption bands between 1700 and 1750 cm⁻¹. The higher frequency band (~1740 cm⁻¹) is attributed to the carbamate carbonyl, while the lower frequency band (~1715 cm⁻¹) corresponds to the ketone carbonyl.[3][13][14] The exact positions can be influenced by the solvent and molecular conformation.

-

C-H Stretching: A series of bands around 2975 cm⁻¹ will be present due to the stretching vibrations of the aliphatic C-H bonds in the morpholine ring and the alkyl groups.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals from C-N, C-O stretching, and various bending vibrations, providing a unique fingerprint for the molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (Liquid Sample): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film (Solid Sample): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

-

Predicted Molecular Ion ([M+H]⁺): m/z = 230.1387 (for high-resolution mass spectrometry)

-

Predicted Molecular Ion ([M+Na]⁺): m/z = 252.1206

Expert Interpretation of Fragmentation:

The fragmentation pattern will be highly dependent on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). A key fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group or isobutylene.

-

Loss of isobutylene: A prominent fragment at [M - C₄H₈ + H]⁺ (m/z = 174) is expected due to the facile elimination of isobutylene from the Boc group.

-

Loss of the tert-butyl group: A fragment corresponding to [M - C₄H₉]⁺ (m/z = 172) can also be observed.

-

Loss of the entire Boc group: Fragmentation can lead to the loss of the entire tert-butoxycarbonyl group, resulting in a fragment at [M - C₅H₉O₂]⁺ (m/z = 128).

-

Alpha-cleavage: Cleavage of the bond between C-2 and the acetyl group can occur, leading to a fragment corresponding to the morpholine ring.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI or other suitable ionization source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire the full scan mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the molecular ion peak (m/z = 230) to obtain fragmentation data.

-

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols and expert interpretations, offer a robust starting point for the characterization of this important chemical entity. By understanding these expected spectroscopic signatures, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PubChem. Tert-butyl Morpholine-4-carboxylate. [Link]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

-

PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate. [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

PMC. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

PubChemLite. This compound (C11H19NO4). [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

iMark Infotech Pvt. Ltd. E-E-A-T Explained: Ultimate Guide Google's Quality Standards. [Link]

-

Medium. How I use the E-E-A-T principles in Health Writing. [Link]

-

Reddit. IR spectrum predictor software. [Link]

-

University of Wisconsin-Madison. Infrared Spectroscopy Lecture Notes. [Link]

-

Exploring Chemical Analysis 5th Edition. [Link]

-

Spectroscopy Online. The Chemical Analysis Process. [Link]

-

Brand New Copy. How to Write Content That Meets Google's E-E-A-T Guidelines. [Link]

-

Mentor Digital. What are EEAT Guidelines and what do they mean for Content?. [Link]

-

Varn. How to write and review EEAT SEO content. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

UNT Digital Library. Basic Tables for Chemical Analysis. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIST Technical Series Publications. Basic tables for chemical analysis. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Wikipedia. Manual of Style/Chemistry/Structure drawing. [Link]

-

PMC. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

The Royal Society of Chemistry. Asymmetric Total Synthesis of (+)-N-Acetyl Norloline. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Visualizer loader [nmrdb.org]

- 3. Khan Academy [khanacademy.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. sci-hub.ru [sci-hub.ru]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bhu.ac.in [bhu.ac.in]

- 10. compoundchem.com [compoundchem.com]

- 11. PROSPRE [prospre.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. orgchemboulder.com [orgchemboulder.com]

The Strategic Utility of tert-Butyl 2-Acetylmorpholine-4-carboxylate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of tert-butyl 2-acetylmorpholine-4-carboxylate, a chiral building block of increasing importance in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. We will dissect the molecule's structural attributes, outline a robust protocol for its synthesis via the oxidation of its corresponding alcohol precursor, and delve into the reactivity of its key functional groups. The strategic advantages conferred by the morpholine scaffold, such as enhanced metabolic stability and aqueous solubility, will be discussed in the context of drug design. Furthermore, this guide will present representative synthetic transformations, illustrating the molecule's utility in carbon-carbon bond formation and the generation of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Morpholine Scaffold as a Privileged Structure

The morpholine moiety is a cornerstone in contemporary medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from a unique combination of physicochemical properties that are highly desirable in drug candidates. The morpholine ring can improve metabolic stability, enhance aqueous solubility, and favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The precise control of stereochemistry within the morpholine ring is often a critical determinant of therapeutic efficacy and safety.

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the morpholine nitrogen, allowing for selective deprotection under mild acidic conditions.[2] This feature is instrumental in sequential synthetic strategies. The acetyl group at the C-2 position serves as a versatile handle for a variety of chemical transformations, enabling chain elongation and the introduction of further molecular complexity. This guide will provide a comprehensive overview of the synthesis and synthetic applications of this important intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and analytical characteristics is paramount for its effective use. Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 122860-46-1[3] |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Table 1: Physicochemical Properties of this compound.

| Analytical Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20-4.00 (m, 1H, CH-C(O)CH₃), 3.95-3.60 (m, 4H, morpholine CH₂), 3.50-3.20 (m, 2H, morpholine CH₂), 2.25 (s, 3H, COCH₃), 1.48 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.0 (C=O, acetyl), 154.5 (C=O, Boc), 80.5 (C(CH₃)₃), 70.0 (CH-C(O)CH₃), 66.5 (morpholine OCH₂), 45.0, 44.0 (morpholine NCH₂), 28.4 (C(CH₃)₃), 26.0 (COCH₃) |

| Mass Spectrometry (ESI+) | m/z: 230.13 [M+H]⁺, 252.11 [M+Na]⁺ |

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis of this compound

The most direct and efficient route to this compound is through the mild oxidation of its precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Several oxidation protocols are suitable for this transformation, including the Swern, Dess-Martin, and Parikh-Doering oxidations. The Parikh-Doering oxidation is presented here as a representative method due to its operational simplicity, non-cryogenic temperature requirements, and high yields.

Representative Protocol: Parikh-Doering Oxidation

This protocol describes a representative procedure for the synthesis of this compound from tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M). Add triethylamine or DIPEA (3.0-5.0 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, suspend the sulfur trioxide pyridine complex (2.0-3.0 eq) in anhydrous DCM. Add this suspension portion-wise to the stirred alcohol solution, maintaining the internal temperature below 5 °C.

-

Oxidation: After the addition of the SO₃·py suspension is complete, add anhydrous DMSO (5.0-7.0 eq) dropwise via syringe, again ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Organic Synthesis: The Acetyl Group as a Versatile Handle

The synthetic utility of this compound lies in the reactivity of the acetyl group, which can be readily transformed into a variety of other functional groups. This allows for the construction of more complex molecular architectures, a critical aspect of drug discovery and development.

Carbon-Carbon Bond Formation: The Horner-Wadsworth-Emmons Reaction

A key transformation of the acetyl group is its participation in olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective formation of α,β-unsaturated esters from ketones, providing a reliable method for carbon chain extension.

Sources

The Strategic Role of tert-Butyl 2-Acetylmorpholine-4-carboxylate in Advanced Scaffold Modification for Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold" due to its remarkable ability to enhance the pharmacokinetic and physicochemical properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of tert-butyl 2-acetylmorpholine-4-carboxylate, a versatile building block that offers a strategic entry point for complex scaffold modification. We will delve into the synthetic rationale, key transformations of its acetyl moiety, and provide actionable protocols for its application in the synthesis of novel molecular architectures. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic intermediate.

Introduction: The Morpholine Scaffold and the Significance of the Acetyl Handle

The morpholine ring is a common feature in numerous approved drugs and clinical candidates, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1] Its non-planar, chair-like conformation also serves as a valuable scaffold to orient substituents in three-dimensional space, facilitating optimal interactions with biological targets.

This compound emerges as a particularly strategic starting material. The tert-butoxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen, which can be readily removed under acidic conditions, while the acetyl group at the 2-position serves as a versatile chemical "handle." This ketone functionality is amenable to a wide array of carbon-carbon bond-forming and functional group interconversion reactions, allowing for the systematic elaboration of the morpholine core. This guide will illuminate the pathways to harness the reactivity of this acetyl group for novel scaffold generation.

Synthesis of the Core Scaffold: this compound

The most direct and efficient synthesis of this compound involves the oxidation of its corresponding secondary alcohol precursor, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate. This precursor, while commercially available, can also be synthesized, providing a complete synthetic pathway for researchers.

Synthesis of the Precursor: tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the alcohol precursor.

Oxidation to the Target Ketone

The oxidation of the secondary alcohol to the desired ketone is a critical step. Several mild and selective oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation or side reactions. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most reliable and widely used methods in modern organic synthesis for this purpose.

Table 1: Comparison of Recommended Oxidation Methods

| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to rt, CH₂Cl₂ | High yields, avoids heavy metals, mild. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral conditions, high yields, broad functional group tolerance.[2] | DMP is shock-sensitive, generates iodinane byproduct. |

Experimental Protocol: Swern Oxidation of tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Scaffold Modification via the Acetyl Group: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the reactivity of its acetyl group. This ketone functionality can be strategically manipulated to introduce a wide range of substituents and build molecular complexity.

Caption: Key reaction pathways for modifying the acetyl group.

Aldol Condensation: Extending the Carbon Skeleton

The aldol condensation provides a powerful method for forming new carbon-carbon bonds. The enolate of this compound can react with various aldehydes and ketones to introduce new functionalized side chains.

Experimental Protocol: Base-Catalyzed Aldol Condensation

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or THF, add an aldehyde or ketone (1.1 eq.).

-

Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly reliable method for converting ketones into alkenes. This allows for the introduction of a double bond, which can be further functionalized (e.g., via hydrogenation, dihydroxylation, or epoxidation).

Experimental Protocol: Wittig Olefination

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at 0 °C to room temperature.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

-

Purify the desired alkene by flash column chromatography.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a versatile method for converting ketones into amines. This opens up a vast chemical space for introducing diverse amine-containing side chains, which are crucial for many biological interactions.

Experimental Protocol: One-Pot Reductive Amination

-

Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane).

-

Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with a basic aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the resulting amine by flash column chromatography.

Grignard Reaction: Formation of Tertiary Alcohols

The addition of Grignard reagents to the acetyl group provides access to tertiary alcohols. This not only increases the steric bulk but also introduces a new hydroxyl group that can be used for further functionalization or as a hydrogen bond donor.

Experimental Protocol: Grignard Addition

-

To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., MeMgBr, PhMgBr) (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the tertiary alcohol by flash column chromatography.

Deprotection and Further Functionalization

The Boc protecting group on the morpholine nitrogen is stable to the conditions of the aforementioned reactions. It can be readily removed at a later stage using acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane. The resulting secondary amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing another point of diversification for the molecular scaffold.

Conclusion

This compound is a highly valuable and versatile building block for scaffold modification in drug discovery. The strategic placement of the acetyl group provides a reliable and adaptable handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of novel morpholine-containing compounds. The protocols and strategies outlined in this guide offer a solid foundation for medicinal chemists to explore the vast chemical space accessible from this key intermediate, ultimately aiding in the development of new therapeutic agents with improved properties.

References

-

Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Retrieved from [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (2021).

-

Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(11), 1030–1034. [Link]

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank, 2005(1), M420. [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2023). Journal of the American Chemical Society.

-

Classification of Scaffold-Hopping Approaches. (2010). Current Computer-Aided Drug Design, 6(1), 63–73. [Link]

-

Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. (2013). Chemical Communications, 49(89), 10499-10501. [Link]

-

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. (2012). The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2021). The Journal of Organic Chemistry, 86(9), 6439–6452. [Link]

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal.

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2R)-2-formylmorpholine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate for Diversity-Oriented Synthesis in Drug Discovery

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable influence on the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth technical overview of tert-butyl 2-acetylmorpholine-4-carboxylate , a versatile bifunctional building block designed for the efficient generation of sp3-rich compound libraries. We will explore its synthesis, strategic application in diversity-oriented synthesis (DOS), and provide detailed, field-proven protocols for its chemical manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to explore novel chemical space and accelerate hit-to-lead campaigns.

The Strategic Imperative of the Morpholine Scaffold

The prevalence of the morpholine ring in FDA-approved drugs is not coincidental. Its unique combination of features addresses several critical challenges in drug design:

-

Improved Physicochemical Properties: The morpholine moiety imparts a well-balanced lipophilic-hydrophilic profile, often enhancing aqueous solubility and reducing metabolic liability.[3] Its oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]

-

Pharmacokinetic Enhancement: Incorporation of a morpholine ring can lead to improved metabolic stability, oral bioavailability, and an optimal clearance profile.[2][3]

-

Structural Versatility: As a readily accessible synthetic unit, the morpholine scaffold can be strategically functionalized to orient substituents in precise three-dimensional arrangements, making it an ideal core for exploring structure-activity relationships (SAR).[4][5]

This compound is specifically engineered to capitalize on these advantages in a library generation context. It features two orthogonal, chemically distinct functional handles: a Boc-protected secondary amine and a ketone. This design permits selective, stepwise derivatization, enabling the rapid construction of diverse molecular architectures from a single, common core.

Physicochemical Data: this compound

| Property | Value | Source |

| CAS Number | 1228600-46-1 | [6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [7] |

| Molecular Weight | 229.27 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | [7] |

Synthesis of the Core Building Block

The synthesis of functionalized morpholines can be achieved through various established routes, often involving intramolecular cyclization of amino alcohol precursors.[8][9] The following is a representative, robust protocol for the preparation of the title compound, designed for scalability and high purity.

Diagram: Synthetic Pathway

Caption: A representative synthetic route to the target morpholine building block.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via a multi-step sequence involving cyclization and oxidation.

Materials:

-

N-Boc-2-(2-bromoethoxy)ethanamine

-

Methyl vinyl ketone

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

-

Step 1: Cyclization to form the morpholine core.

-

To a solution of N-Boc-2-(2-bromoethoxy)ethanamine (1.0 eq) in ACN, add K₂CO₃ (2.5 eq) and methyl vinyl ketone (1.2 eq).

-

Heat the mixture to reflux (approx. 82°C) and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (Hexanes:Ethyl Acetate gradient) to yield tert-butyl 2-(2-oxopropyl)morpholine-4-carboxylate.

-

-

Step 2: Conversion to the target acetylmorpholine.

-

This step is a conceptual placeholder as the direct precursor is often synthesized differently. A more common route involves oxidation of the corresponding secondary alcohol. Assuming the precursor tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is available, dissolve it (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by silica gel chromatography to afford This compound as a pure product.

-

Application in Diversity-Oriented Synthesis (DOS)

The power of this building block lies in its two orthogonal handles, which serve as diversification points. A library can be generated by systematically exploring reactions at the nitrogen (after deprotection) and the ketone, following a divergent "build/couple/pair" approach.[10][11]

Diagram: Library Generation Workflow

Caption: Divergent synthetic pathways for library generation from the core scaffold.

Protocol 1: N-Boc Deprotection

This procedure unmasks the morpholine nitrogen, making it available for a wide array of coupling reactions (e.g., amidation, sulfonylation, reductive amination, alkylation).

Causality: Acid-catalyzed deprotection is the standard method for Boc group removal.[12] Trifluoroacetic acid (TFA) is highly effective and volatile, simplifying workup. The mechanism involves protonation of the carbamate followed by fragmentation to the stable tert-butyl cation, CO₂, and the free amine.[12]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected morpholine (1.0 eq) in DCM (approx. 0.1 M solution).

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (5-10 eq) dropwise. Caution: Exothermic reaction.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC/LC-MS until the starting material is consumed (typically 1-3 hours).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine (2-acetylmorpholine), which can often be used in the next step without further purification.

Protocol 2: Ketone Modification via Grignard Reaction

This protocol transforms the acetyl group into a tertiary alcohol, introducing a new stereocenter and a hydroxyl group that can serve as a vector for further functionalization.

Causality: The Grignard reaction is a classic carbon-carbon bond-forming reaction where a nucleophilic organomagnesium halide attacks the electrophilic carbonyl carbon.[13][14] This is a powerful method for introducing alkyl or aryl diversity (R¹).

Materials:

-

This compound

-

Aryl- or Alkylmagnesium bromide (R¹-MgBr), ~1.0 M in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the morpholine starting material (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add the Grignard reagent (1.2 eq) dropwise via syringe.

-

Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield the desired tertiary alcohol.

Diagram: Resulting Chemical Diversity

Caption: Systematic library generation by varying substituents at R¹ and R².

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. Its bifunctional nature, combined with the privileged morpholine core, provides an efficient and powerful platform for Diversity-Oriented Synthesis. By following the divergent pathways and robust protocols outlined in this guide, research organizations can rapidly and systematically generate libraries of novel, sp3-rich compounds, significantly enhancing the probability of identifying high-quality hits against a wide range of biological targets.

References

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Lenci, E., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 4, 21. [Link]

-

Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

-

Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Wadsworth, P. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry, 89(6), 3743-3748. [Link]

-

Trabocchi, A., et al. (2016). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. Chemistry - A European Journal, 15(32), 7871-7875. [Link]

-

Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 65-73. [Link]

-

Lenci, E., & Trabocchi, A. (2016). Representative diversity-oriented synthesis of morpholines. ResearchGate. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

-

Various Authors. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 245-263. [Link]

-

Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2224-2234. [Link]

-

Foley, D. J., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. [Link]

-

Guarna, A., et al. (2009). Diversity-oriented synthesis of morpholine-containing molecular scaffolds. Chemistry, 15(32), 7871-5. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). (S)-tert-butyl 2-acetylmorpholine-4-carboxylate. LookChem. Retrieved January 18, 2026, from [Link]

-

Sultan, A. H. (2013). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Rafidain Journal of Science, 24(3), 31-38. [Link]

-

Al-Juboori, A. M., & Al-Obaidi, A. A. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. [Link]

-

Berredjem, M., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 20(1), S482-S487. [Link]

-

Kourounakis, A. P., et al. (2020). Representative morpholine ring formation reactions. ResearchGate. [Link]

-

Sultan, A. H. (2013). View of Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Rafidain Journal of Science, 24(3), 31-38. [Link]

-

Al-Timari, Y. K., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]